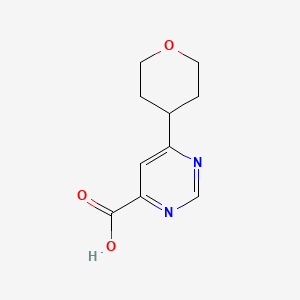

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(oxan-4-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)9-5-8(11-6-12-9)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFNEAPPXULVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=NC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with oxane-containing reagents. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materialsThe process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the pyrimidine ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The oxane moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid with similar pyrimidine-4-carboxylic acid derivatives:

*Solubility data inferred from analogs or parent compound.

Functional Group Impact on Reactivity and Bioactivity

- Its ether linkage offers metabolic stability compared to ester or amide groups .

- Hydroxy Group: 6-Hydroxy derivatives exhibit tautomerism, forming resonance-stabilized enolic structures that influence reactivity in nucleophilic substitutions . However, the hydroxy group may reduce bioavailability due to hydrogen bonding.

- Halogen/CF₃ Groups : Electron-withdrawing substituents (e.g., Cl, CF₃) at position 2 or 6 increase electrophilicity at C5, facilitating cross-coupling reactions. These groups are common in herbicides and antiviral agents .

- Aromatic Substituents: Methoxyphenyl or thieno-pyrimidine groups (e.g., thieno[2,3-d]pyrimidine-4-carboxylic acid) enable π-stacking interactions, enhancing binding to biological targets like bacterial enzymes .

Biological Activity

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with an oxane (tetrahydropyran) ring, characterized by the following properties:

- Molecular Formula : C₁₁H₁₃N₃O₃

- Molecular Weight : Approximately 208.21 g/mol

- Functional Groups : Carboxylic acid at the 4-position and oxane substituent at the 6-position

These structural features contribute to its unique chemical properties and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including multidrug-resistant pathogens.

- Antiviral Properties : Preliminary studies suggest activity against viral infections, although specific mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. The pyrimidine ring can modulate enzyme activity or receptor interactions, while the oxane moiety may enhance stability and bioavailability. The exact pathways are still under investigation but suggest a multifaceted approach to therapeutic applications.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives of pyrimidine compounds found that this compound demonstrated notable activity against several clinically significant pathogens. The following table summarizes the results of antimicrobial testing:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Klebsiella pneumoniae | 32 µg/mL | Multidrug-resistant strain |

| Escherichia coli | 16 µg/mL | Common clinical isolate |

| Staphylococcus aureus | 8 µg/mL | Methicillin-resistant variant |

| Pseudomonas aeruginosa | 64 µg/mL | Resistant strain |

These findings indicate that the compound could be a viable candidate for further development as an antimicrobial agent.

Antiviral Activity

In preliminary antiviral studies, this compound was tested against several viruses, including influenza and herpes simplex virus (HSV). The results showed a dose-dependent inhibition of viral replication, suggesting potential as an antiviral therapeutic. However, further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Detailed investigations into how the compound interacts with specific biological targets.

- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.

- Structural Modifications : Exploring analogs to enhance activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Oxan-4-yl)pyrimidine-4-carboxylic acid, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step sequences, such as condensation of aldehyde derivatives with aminopyridines, followed by cyclization. For example, analogous compounds are synthesized via Pd/Cu-catalyzed coupling reactions in solvents like DMF or toluene, with yields optimized by controlling temperature (80–120°C) and catalyst loading (5–10 mol%) . Post-cyclization carboxylation using CO₂ or carbonylation reagents under high pressure may introduce the carboxylic acid moiety. Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify oxane (δ 3.5–4.0 ppm for oxolane protons) and pyrimidine (δ 8.0–9.0 ppm for aromatic protons) signals. Carboxylic acid protons (δ 12–14 ppm) may appear broad due to hydrogen bonding .

- IR : Confirm C=O stretches (~1700 cm⁻¹ for carboxylic acid and pyrimidine rings) and ether C-O-C (~1100 cm⁻¹) .

- HRMS : Validate molecular ion peaks matching the exact mass (e.g., C₁₀H₁₂N₂O₄: 224.21 g/mol) .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Avoid contact with strong acids/bases to preserve the carboxylic acid group .

Q. What solubility characteristics does this compound exhibit, and how do they influence reaction design?

- Methodological Answer : Limited solubility in water but moderate solubility in polar aprotic solvents (DMF, DMSO) and methanol. Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity). For reactions, use toluene/THF mixtures to balance solubility and reactivity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological targets of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify nucleophilic/electrophilic sites. Fukui indices predict regioselectivity in substitution reactions .

- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. For example, docking into kinase active sites (e.g., EGFR) may reveal binding affinities driven by hydrogen bonds between the carboxylic acid and Lys/Arg residues .

Q. What strategies resolve contradictory data in biological activity studies of pyrimidine-carboxylic acid derivatives?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility.

- Counter-Screening : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives.

- Structural Analogues : Compare with derivatives lacking the oxane or carboxylic acid groups to isolate pharmacophores .

Q. What mechanistic insights explain cyclization efficiency during synthesis?

- Methodological Answer : Cyclization is often rate-limited by steric hindrance from the oxane substituent. Kinetic studies (e.g., in situ FTIR monitoring) show that electron-deficient pyrimidine rings accelerate ring closure. Solvent polarity (e.g., DMF vs. toluene) modulates transition-state stabilization, with aprotic polar solvents favoring intramolecular attack .

Q. How do functional group modifications in SAR studies impact target affinity?

- Methodological Answer :

- Oxane Ring : Replacing oxane with smaller rings (e.g., cyclopropane) reduces steric bulk, improving membrane permeability but decreasing target binding .

- Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to enhance metabolic stability while retaining hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.